molecular formula C10H16O8-2 B12092334 Diethylgalactarate

Diethylgalactarate

Cat. No.: B12092334
M. Wt: 264.23 g/mol
InChI Key: VZLCGLPMGSJYKZ-UHFFFAOYSA-L
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Preparation Methods

Diethylgalactarate can be synthesized through various synthetic routes. One common method involves the esterification of galactaric acid with ethanol in the presence of an acid catalyst. The reaction conditions typically include refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Diethylgalactarate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of diethyl oxalate, while reduction can yield diethyl galactitol .

Properties

Molecular Formula

C10H16O8-2

Molecular Weight

264.23 g/mol

IUPAC Name

2-ethoxy-2-ethyl-3,4,5-trihydroxyhexanedioate

InChI

InChI=1S/C10H18O8/c1-3-10(9(16)17,18-4-2)7(13)5(11)6(12)8(14)15/h5-7,11-13H,3-4H2,1-2H3,(H,14,15)(H,16,17)/p-2

InChI Key

VZLCGLPMGSJYKZ-UHFFFAOYSA-L

Canonical SMILES

CCC(C(C(C(C(=O)[O-])O)O)O)(C(=O)[O-])OCC

Origin of Product

United States

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